molecular formula C20H27NO B1439688 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline CAS No. 1040687-28-2

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline

Cat. No.: B1439688
CAS No.: 1040687-28-2
M. Wt: 297.4 g/mol
InChI Key: FHQLGKQLTSZKSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 2-(sec-butyl)phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aromatic rings or aliphatic chains.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sec-butyl group and the phenoxyethyl linkage differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-5-16(3)18-8-6-7-9-20(18)22-13-12-21-19-14-15(2)10-11-17(19)4/h6-11,14,16,21H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQLGKQLTSZKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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